![molecular formula C20H17N3O2 B4447032 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide](/img/structure/B4447032.png)
3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide
Overview
Description
3-(Benzoylamino)-4-methyl-N-4-pyridinylbenzamide is a chemical compound that is commonly used in scientific research. It is also known as BAY 43-9006 or Sorafenib and is classified as a multi-kinase inhibitor. Sorafenib is a potent inhibitor of various protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β.
Mechanism of Action
The mechanism of action of 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide involves the inhibition of several protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these kinases, Sorafenib prevents the activation of downstream signaling pathways that are involved in cell proliferation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide are primarily related to its ability to inhibit protein kinases. Sorafenib has been shown to decrease cell proliferation and induce apoptosis in cancer cells. It also inhibits angiogenesis by blocking the formation of new blood vessels. Sorafenib has been found to have minimal effects on normal cells and tissues, which makes it a promising therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide in lab experiments is its specificity for protein kinases. Sorafenib has been extensively studied and has been found to be a potent inhibitor of several kinases that are involved in cancer progression. However, one of the limitations of Sorafenib is its potential toxicity and side effects. It is important to use appropriate dosages and to monitor the effects of Sorafenib in lab experiments.
Future Directions
There are several future directions for the research on 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide. One potential area of research is the development of new analogs of Sorafenib that have improved potency and specificity for protein kinases. Another area of research is the identification of biomarkers that can predict the response to Sorafenib treatment in cancer patients. Additionally, the combination of Sorafenib with other therapeutic agents is a promising area of research for the treatment of cancer.
Scientific Research Applications
3-(Benzoylamino)-4-methyl-N-4-pyridinylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that are necessary for tumor growth.
properties
IUPAC Name |
3-benzamido-4-methyl-N-pyridin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-7-8-16(20(25)22-17-9-11-21-12-10-17)13-18(14)23-19(24)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24)(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRSNPOIKJYWRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-[(phenylcarbonyl)amino]-N-(pyridin-4-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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